molecular formula C15H11NO2 B6396525 2-(3-Cyanophenyl)-5-methylbenzoic acid CAS No. 1261953-95-0

2-(3-Cyanophenyl)-5-methylbenzoic acid

Cat. No.: B6396525
CAS No.: 1261953-95-0
M. Wt: 237.25 g/mol
InChI Key: MFYOVBUNTGRZQM-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-5-methylbenzoic acid (Molecular Formula: C15H11NO2) is a chemical compound utilized in scientific research, particularly in the field of medicinal chemistry and drug discovery . This benzoic acid derivative is of significant interest in the development of novel inhibitors for metalloproteinases, a class of enzymes linked to a wide range of diseases . Research indicates that compounds featuring similar diaryl-heteroaromatic scaffolds, which include a benzoic acid moiety, act as potent and selective inhibitors for meprin α and β, which are astacin metalloproteinases . These enzymes are emerging as promising drug targets due to their involvement in pathologies such as cancer, Alzheimer's disease, fibrotic disorders, and various inflammatory conditions . The structural features of 2-(3-Cyanophenyl)-5-methylbenzoic acid make it a valuable intermediate or building block for the synthesis and optimization of such inhibitors. Its mechanism of action, when incorporated into larger pharmacologically active structures, is believed to involve interaction with the enzyme's active site, contributing to high potency and a favorable selectivity profile against other related off-target metalloproteases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-cyanophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-5-6-13(14(7-10)15(17)18)12-4-2-3-11(8-12)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYOVBUNTGRZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688782
Record name 3'-Cyano-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-95-0
Record name 3'-Cyano-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 3-cyanophenylboronic acid can be coupled with 5-methyl-2-bromobenzoic acid under appropriate conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-(3-Cyanophenyl)-5-methylbenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Cyanophenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The cyanophenyl group can participate in hydrogen bonding or other interactions with molecular targets, while the benzoic acid moiety may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., –CN, –F): The 3-cyanophenyl group in the target compound increases the acidity of the benzoic acid (lower pKa) compared to the fluorophenyl analog. Fluorine’s smaller size and electronegativity enhance binding to hydrophobic pockets in enzymes, while –CN may improve π-π stacking in kinase active sites .
  • Hydrogen-Bonding Groups (e.g., –OH, triazole): The hydroxyl group in 3-hydroxy-5-methylbenzoic acid significantly boosts water solubility but reduces membrane permeability. Triazole-containing analogs balance solubility and lipophilicity, making them favorable for oral bioavailability .

Q & A

Q. What are the established synthetic routes for 2-(3-cyanophenyl)-5-methylbenzoic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a method analogous to the synthesis of 5-(3-cyanophenyl)-3-formylbenzoic acid (WO/2003/048111) employs a brominated benzoic acid precursor reacted with 3-cyanophenylboronic acid in the presence of a palladium complex (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions. Key parameters include:

  • Catalyst loading : 1–5 mol% Pd for efficient coupling .
  • Solvent system : Tetrahydrofuran (THF) or DMF with aqueous bases (e.g., Na₂CO₃) to facilitate boronic acid activation.
  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can researchers confirm the structural integrity of 2-(3-cyanophenyl)-5-methylbenzoic acid using spectroscopic and crystallographic methods?

  • NMR : ¹H NMR should show distinct signals for the methyl group (~2.3 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm, multiplet for cyanophenyl and benzoic acid moieties). ¹³C NMR confirms the nitrile carbon at ~115 ppm .
  • XRD : Single-crystal X-ray diffraction (performed using SHELX software) resolves bond lengths and angles, critical for validating the spatial arrangement of substituents. For example, the dihedral angle between the benzoic acid and cyanophenyl groups can influence intermolecular interactions .
  • FT-IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group, while the carboxylic acid O-H stretch appears at ~2500–3000 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) may arise from dynamic effects like rotational isomerism. Strategies include:

  • Variable-temperature NMR : Cooling the sample to –40°C slows bond rotation, simplifying splitting patterns .
  • DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental spectra to identify conformational contributors .
  • Crystallographic refinement : Use SHELXL to model disorder or thermal motion in XRD data, ensuring accurate occupancy factors .

Q. What methodologies are effective for evaluating the biological activity of 2-(3-cyanophenyl)-5-methylbenzoic acid derivatives?

  • Cytotoxicity assays : Test against cell lines (e.g., A-549, HCT-8) using MTT assays. Derivatives with modified substituents (e.g., methyl to trifluoromethyl) may show reduced activity, as seen in structurally related quinazolinones .
  • Enzyme inhibition studies : Screen against targets like cyclooxygenase-2 (COX-2) using fluorescence polarization. The carboxylic acid group may chelate active-site metal ions .
  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., kinases), guided by the compound’s XRD-derived geometry .

Q. How can researchers optimize the synthetic protocol to minimize side reactions (e.g., decarboxylation or nitrile hydrolysis)?

  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester during synthesis to prevent decarboxylation under basic conditions .
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during nitrile-containing reactions to avoid hydrolysis to amides .
  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved selectivity in cross-coupling steps .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement .
  • Spectroscopy : Bruker NMR spectrometers with TopSpin software for advanced data processing .
  • Biological assays : Protocols from the National Cancer Institute (NCI) for standardized cytotoxicity testing .

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